Pyridin-3-yl trifluoroacetate
Description
Pyridin-3-yl trifluoroacetate is an organic compound derived from pyridine, where the hydroxyl group at the 3-position of the pyridine ring is esterified with trifluoroacetic acid. Its molecular formula is C₇H₄F₃NO₂, comprising a pyridine core substituted with a trifluoroacetoxy group (-OCOCF₃) at the 3-position. This compound is typically synthesized via the reaction of pyridin-3-ol with trifluoroacetic anhydride or related acylating agents .
Properties
CAS No. |
51998-03-9 |
|---|---|
Molecular Formula |
C7H4F3NO2 |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
pyridin-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-2-1-3-11-4-5/h1-4H |
InChI Key |
JHSCHIBSAWQWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl trifluoroacetate typically involves the reaction of pyridin-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:
Pyridin-3-ol+Trifluoroacetic anhydride→Pyridin-3-yl trifluoroacetate+Acetic acid
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
Pyridin-3-yl trifluoroacetate participates in nucleophilic substitutions due to the electron-withdrawing effect of the trifluoroacetate group, which activates the pyridine ring toward nucleophilic attack.
Example Reaction:
Substrate: this compound
Nucleophiles: Amines, alkoxides, or thiols
Conditions: Polar aprotic solvents (e.g., DCM, acetonitrile), room temperature or mild heating
Product: 3-Substituted pyridines (e.g., 3-aminopyridine derivatives)
Mechanism:
-
The trifluoroacetate group stabilizes the negative charge in the transition state during nucleophilic attack.
-
Subsequent elimination of trifluoroacetic acid yields the substituted pyridine .
Palladium-Catalyzed Cross-Coupling Reactions
This compound is utilized in cross-coupling reactions to construct biaryl systems, leveraging its pyridinyl moiety as a coupling partner.
Suzuki–Miyaura Coupling
Substrate: this compound (as electrophilic partner)
Reagents: Aryl/heteroaryl boronic acids, PdCl₂(dppf) catalyst, base (e.g., K₂CO₃)
Conditions: Solvents like DMF or THF, 80–100°C
Product: 3-Arylpyridines or heterobiaryls .
| Catalyst | Boronic Acid | Yield (%) | Source |
|---|---|---|---|
| PdCl₂(dppf) | Phenylboronic acid | 72 | |
| Pd(PPh₃)₄ | 4-Pyridylboronic acid | 65 |
Heck Reaction
Substrate: this compound
Reagents: Olefins (e.g., styrene), Pd(OAc)₂, PPh₃ ligand
Conditions: DMF, 100°C, 12–24 hours
Product: Alkenylpyridines .
Hydrolysis and Deprotection
The trifluoroacetate group is hydrolyzed under acidic or basic conditions to yield pyridin-3-ol, a key intermediate in nucleoside synthesis .
Conditions:
-
Acidic: 1M HCl, reflux (yields >85%)
-
Basic: NaOH (aq.), room temperature (yields 70–80%)
Acylation Reactions
This compound acts as an acylating agent in peptide synthesis and functional group transformations.
Example: Acylation of amines
Reagents: Primary/secondary amines (e.g., benzylamine)
Conditions: DCM, triethylamine (base), 0°C to RT
Product: Amides (e.g., N-benzyl-3-pyridinecarboxamide).
Mechanism:
-
Nucleophilic attack by the amine on the carbonyl carbon.
-
Release of trifluoroacetate as a leaving group.
Role in Multicomponent Reactions
Tributyl(3-sulfopropyl)phosphonium trifluoroacetate, a related ionic liquid, catalyzes the synthesis of triaryl pyridines and nicotinonitriles via cooperative vinylogous anomeric-based oxidation (CVABO) .
Representative Reaction:
Components: Aldehyde, malononitrile, acetophenone
Catalyst: 10 mol% tributyl(3-sulfopropyl)phosphonium trifluoroacetate
Conditions: Solvent-free, 80°C, 2 hours
Product: 2-Amino-3-cyanopyridine derivatives (yields: 75–90%) .
Curtius Rearrangement
In the synthesis of nilotinib, this compound derivatives undergo Curtius rearrangement to form isocyanate intermediates.
Conditions:
-
Reagents: Diphenylphosphoryl azide (DPPA), triethylamine
-
Solvent: Toluene/t-butanol (1:1), 100°C
Coordination Chemistry
While not a direct reaction, this compound’s derivatives form coordination complexes with transition metals. For example, Pd(II) complexes with trifluoroacetate ligands exhibit distorted square-planar geometries, stabilized by intramolecular hydrogen bonding .
Scientific Research Applications
Pyridin-3-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of pyridin-3-yl trifluoroacetate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetate group is highly electron-withdrawing, which makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in many synthetic applications to introduce functional groups into the pyridine ring.
Comparison with Similar Compounds
Key Properties :
- Chemical Class : Aromatic ester.
- Reactivity : The trifluoroacetoxy group is electron-withdrawing, enhancing the electrophilicity of the pyridine ring.
- Applications : Used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research for introducing trifluoroacetyl groups or protecting hydroxyl functionalities .
Structural and Functional Analogues
Phenyl Trifluoroacetate (CAS 500-73-2)
- Structure : Benzene ring substituted with a trifluoroacetoxy group.
- Molecular Formula : C₈H₅F₃O₂.
- Comparison :
- Solubility : Phenyl trifluoroacetate is less polar than pyridin-3-yl trifluoroacetate due to the absence of the nitrogen atom in the aromatic ring, resulting in lower water solubility.
- Reactivity : The electron-deficient pyridine ring in this compound facilitates nucleophilic substitution reactions at the 2- and 4-positions, whereas phenyl trifluoroacetate undergoes slower electrophilic aromatic substitution.
- Applications : Both are used as acylating agents, but this compound is preferred in heterocyclic chemistry for its regioselective reactivity .
2-(Trifluoroacetoxy)pyridine
- Structure : Pyridine ring with a trifluoroacetoxy group at the 2-position.
- Comparison :
- Steric Effects : The 3-position substitution in this compound reduces steric hindrance compared to the 2-position isomer, enabling easier access to reaction sites.
- Electronic Effects : The 3-substituent directs electrophiles to the 2- and 4-positions, while the 2-substituted isomer directs to the 3- and 5-positions.
- Synthetic Utility : 2-(Trifluoroacetoxy)pyridine is less commonly used due to competing side reactions in nucleophilic environments .
Peptide Trifluoroacetate Salts (e.g., CSP7 Trifluoroacetate)
- Structure : Peptides ionically bonded to trifluoroacetate counterions.
- Comparison :
- Aggregation Behavior : Unlike this compound (an ester), peptide trifluoroacetate salts form reversible aggregates under high humidity due to hydrophobic interactions and water-binding residues. These aggregates dissolve upon pH adjustment, highlighting differences in stability .
- Applications : Peptide trifluoroacetates are used in drug formulations, while this compound serves as a synthetic building block .
Physicochemical Properties Comparison
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